molecular formula C16H13NO7 B11492074 Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate

Cat. No.: B11492074
M. Wt: 331.28 g/mol
InChI Key: ZSNYKCXGLDMSLT-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate is an organic compound that features a benzodioxole moiety linked to a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitrobenzoic acid and 1,3-benzodioxole.

    Esterification: The 4-nitrobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-nitrobenzoate.

    Ether Formation: The ethyl 4-nitrobenzoate is then reacted with 1,3-benzodioxole in the presence of a base such as potassium carbonate and a phase transfer catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Reduction: Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Quinone derivatives of the benzodioxole moiety.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate depends on its application:

Comparison with Similar Compounds

Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate can be compared with other benzodioxole derivatives:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzodioxole moiety in chemical synthesis and research.

Properties

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate

InChI

InChI=1S/C16H13NO7/c1-2-21-16(18)10-3-5-13(12(7-10)17(19)20)24-11-4-6-14-15(8-11)23-9-22-14/h3-8H,2,9H2,1H3

InChI Key

ZSNYKCXGLDMSLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]

Origin of Product

United States

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